

An In-depth Technical Guide to Azetidin-3-ylmethanol (CAS: 95849-02-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Azetidin-3-ylmethanol**

Cat. No.: **B1282361**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Azetidin-3-ylmethanol**, a valuable building block in medicinal chemistry. Due to its strained four-membered ring, the azetidine moiety offers a unique three-dimensional scaffold that can impart desirable physicochemical properties to bioactive molecules, such as improved metabolic stability and aqueous solubility. [1] This document details the chemical and physical properties, synthesis, and applications of **Azetidin-3-ylmethanol** in drug discovery.

Core Data Presentation

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of **Azetidin-3-ylmethanol** and its common synthetic precursors.

Identifier	Value	Source
CAS Number	95849-02-8	PubChem[2]
Molecular Formula	C ₄ H ₉ NO	ChemScene[3]
Molecular Weight	87.12 g/mol	PubChem[2]
IUPAC Name	azetidin-3-ylmethanol	PubChem[2]
SMILES	C1C(CN1)CO	ChemScene[3]
InChIKey	GNVWVYIAQBJHGV-UHFFFAOYSA-N	Sigma-Aldrich

Property	Value	Notes
Physical Form	Yellow solid	Sigma-Aldrich
Topological Polar Surface Area (TPSA)	32.26 Å ²	ChemScene[3]
logP	-0.8019	ChemScene[3]
Hydrogen Bond Donors	2	ChemScene[3]
Hydrogen Bond Acceptors	2	ChemScene[3]
Rotatable Bonds	1	ChemScene[3]
Storage Temperature	4°C, protect from light	ChemScene[3]

Precursor and Hydrochloride Salt Data

Compound	CAS Number	Molecular Formula	Molecular Weight	Key Properties
1-Boc-Azetidine-3-yl-methanol	142253-56-3	C ₉ H ₁₇ NO ₃	187.24 g/mol	Clear colorless liquid; Soluble in DMSO.[4]
Azetidin-3-ylmethanol Hydrochloride	928038-44-2	C ₄ H ₁₀ CINO	123.58 g/mol	White to almost white powder/crystal. [5]

Experimental Protocols

Synthesis of Azetidin-3-ylmethanol

A common route to **Azetidin-3-ylmethanol** involves the reduction of a protected azetidine-3-carboxylic acid derivative, followed by deprotection. Below are representative protocols for these steps.

Protocol 1: Reduction of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

This protocol describes the reduction of the carboxylic acid to the corresponding alcohol using a borane-tetrahydrofuran complex.

Materials:

- 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
- Borane-tetrahydrofuran complex (BH₃/THF)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate (EA)
- Brine (saturated aqueous NaCl solution)
- Sodium sulfate (Na₂SO₄), anhydrous

- Nitrogen (N₂) atmosphere
- Ice bath

Procedure:

- Under a nitrogen atmosphere, add 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (22.53 g, 112 mmol) in portions to a stirring solution of BH₃/THF (285 ml) at -78°C.[6]
- Stir the reaction mixture for 30 minutes at -78°C.[6]
- Allow the reaction to warm to room temperature and stir for an additional 2 hours.[6]
- Pour the reaction mixture into ice (500 ml) to quench the reaction.[6]
- Extract the aqueous mixture with ethyl acetate (3 x 300 ml).[6]
- Combine the organic layers and wash with brine (3 x 100 ml).[6]
- Dry the organic layer over anhydrous sodium sulfate and filter.[6]
- Concentrate the filtrate under reduced pressure to yield 1-Boc-Azetidine-3-yl-methanol as a clear oil.[6]

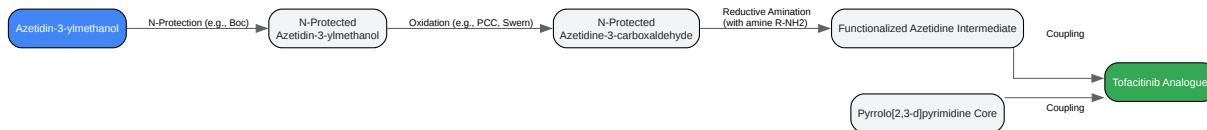
Protocol 2: N-Boc Deprotection to Yield **Azetidin-3-ylmethanol Hydrochloride**

This protocol outlines the removal of the N-Boc protecting group using a solution of hydrogen chloride in dioxane.

Materials:

- 1-Boc-Azetidine-3-yl-methanol
- Dichloromethane (DCM)
- 4M Hydrogen chloride in dioxane

Procedure:

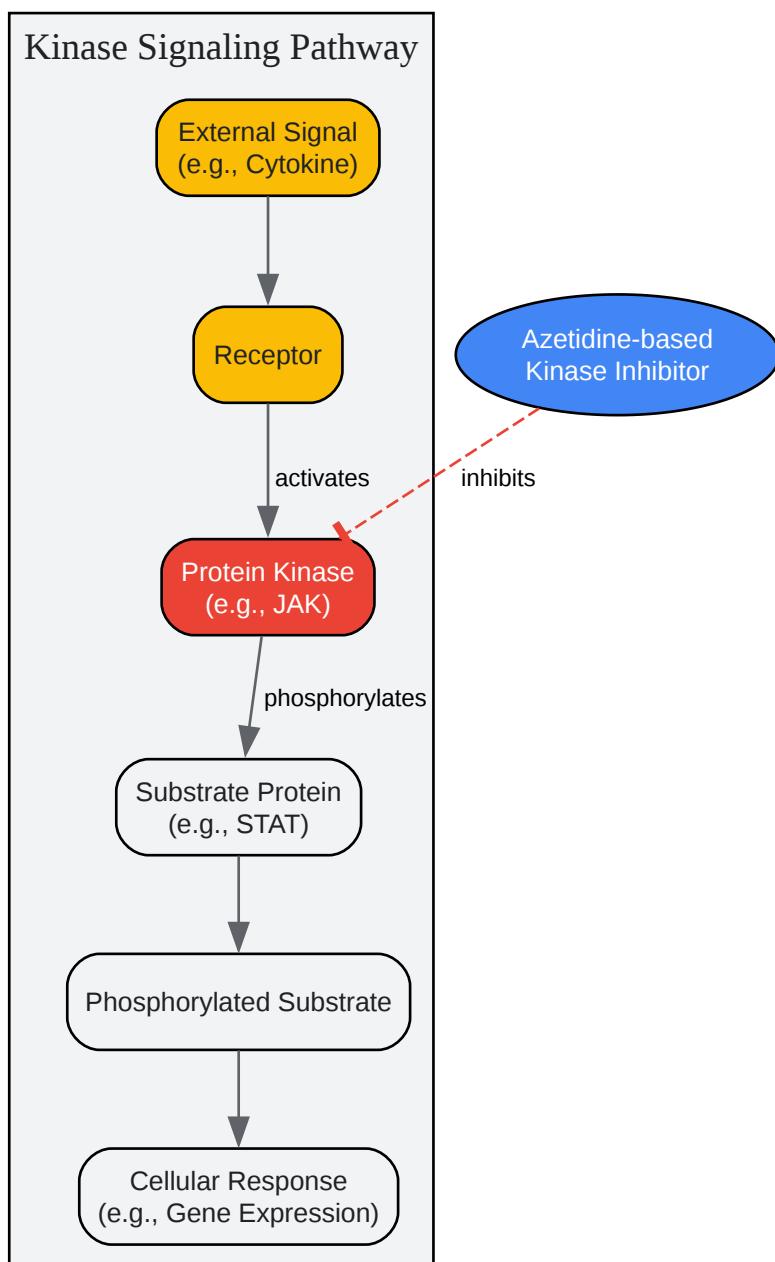

- Dissolve 1-Boc-3-hydroxymethylazetidine (0.100 g, 0.534 mmol) in dichloromethane (2 mL).
[7]
- Add a solution of hydrogen chloride in dioxane (1 mL, 4 M).[7]
- Stir the reaction mixture at room temperature for 20 hours.[7]
- Monitor the reaction for completion (e.g., by TLC).
- Upon completion, concentrate the mixture to afford **Azetidin-3-ylmethanol** hydrochloride as a white solid.[7]

Applications in Drug Discovery

Azetidin-3-ylmethanol is a versatile building block for the synthesis of complex molecules in drug discovery. The azetidine scaffold is present in several approved drugs and numerous clinical candidates.[8] Its rigid structure helps in positioning substituents in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.

Use in the Synthesis of a Tofacitinib Analogue

While a direct synthesis of a marketed drug from **Azetidin-3-ylmethanol** is not readily found in the literature, its utility can be illustrated by its role as a precursor to key intermediates in the synthesis of analogues of kinase inhibitors like Tofacitinib. The following workflow demonstrates how a functionalized azetidine moiety, derivable from **Azetidin-3-ylmethanol**, can be incorporated.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a Tofacitinib analogue.

Signaling Pathways and Logical Relationships

The azetidine scaffold is often incorporated into molecules designed to interact with specific biological targets, such as protein kinases. The following diagram illustrates a simplified logic of how an azetidine-containing inhibitor, developed from building blocks like **Azetidin-3-ylmethanol**, functions in a signal transduction pathway.

[Click to download full resolution via product page](#)

Caption: Inhibition of a kinase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. (Azetidin-3-yl)methanol | C4H9NO | CID 13400658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1-Boc-Azetidine-3-yl-methanol | 142253-56-3 [chemicalbook.com]
- 5. research.unl.pt [research.unl.pt]
- 6. 1-Boc-Azetidine-3-yl-methanol synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Azetidin-3-ylmethanol (CAS: 95849-02-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282361#azetidin-3-ylmethanol-cas-number-95849-02-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com